(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.
Introduction of the Boc protecting group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the protection and deprotection of amines are crucial steps.
Comparison with Similar Compounds
Similar Compounds
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylic acid ethyl ester
- (1S,3R,4R)-3-(tert-Butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylic acid
Uniqueness
(1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid is unique due to its bicyclic structure, which imparts rigidity and stability. This makes it particularly useful in applications where a stable protecting group is required. Additionally, its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H19NO4 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
(1S,4S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12-/m0/s1 |
InChI Key |
DPGUEWVPLHCLQO-UFBFGSQYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@]1(C2)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O |
Origin of Product |
United States |
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